A Technical Guide to 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one: A Versatile Scaffold for Modern Drug Discovery
A Technical Guide to 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one: A Versatile Scaffold for Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: The pyrido[3,4-d]pyridazine nucleus represents a class of "privileged scaffolds" in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows for effective interaction with a multitude of biological targets.[1] This guide focuses on a key derivative, 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, a highly functionalized intermediate poised for strategic chemical modification. We will dissect its core chemical properties, propose a logical synthetic approach, and explore its profound utility as a foundational building block for developing targeted therapeutics, particularly in the realm of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a precise understanding of its identity and core properties. 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound featuring a fused pyridine and pyridazine ring system, with two reactive chlorine atoms and a lactam moiety.
Caption: 2D structure of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5,7-dichloro-3H-pyrido[3,4-d]pyridazin-4-one | PubChem[2] |
| Molecular Formula | C₇H₃Cl₂N₃O | PubChem[2] |
| Molecular Weight | 216.02 g/mol | PubChem[2] |
| CAS Number | 1390656-66-2 | PubChem[2] |
| SMILES | C1=C2C=NNC(=O)C2=C(N=C1Cl)Cl | PubChem[2] |
| InChIKey | JDWMBTIYXMTKJC-UHFFFAOYSA-N | PubChem[2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Significance in Drug Discovery | Source |
|---|---|---|---|
| XLogP3 | 1.6 | Indicates moderate lipophilicity, favorable for cell permeability. | PubChem[2] |
| Hydrogen Bond Donors | 1 | The lactam N-H group can participate in donor interactions with target proteins. | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and ring nitrogens can act as acceptors. | PubChem[2] |
| Topological Polar Surface Area | 54.4 Ų | Suggests good potential for oral bioavailability. | PubChem[2] |
Synthesis and Core Reactivity
While specific, peer-reviewed syntheses for this exact molecule are not abundant in the public domain, a logical and efficient pathway can be proposed based on established heterocyclic chemistry and syntheses of closely related analogs.[3][4] The true value of this molecule lies in its predictable and versatile reactivity.
Proposed Synthetic Workflow
The synthesis likely begins with a suitably substituted pyridine precursor, such as 4-amino-3,5-dichloropyridine, which is commercially available.[5][6] The core strategy involves the construction of the pyridazinone ring onto the pyridine scaffold, followed by chlorination.
Caption: Proposed synthetic workflow for the target compound.
Causality Behind Experimental Choices:
-
Step 1: A Sandmeyer-type reaction is a classic, reliable method for converting an aromatic amine into a nitrile, which is a key precursor for building the adjacent heterocyclic ring.
-
Step 2: Hydrazine is the quintessential reagent for forming a pyridazine ring from ortho-amino-nitrile precursors. The reaction is typically robust and high-yielding.
-
Step 3: Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent in heterocyclic chemistry.[4] It serves a dual purpose here: hydrolyzing the imine/amine functionalities and, crucially, converting any hydroxyl groups (the keto-enol tautomer of the pyridazinone) into the desired chlorides, yielding the final product.
Key Reaction Sites and Chemical Reactivity
The synthetic utility of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one stems from the differential reactivity of its two chlorine atoms. The pyridine and pyridazine rings are both π-deficient, which activates the chlorine-substituted carbons towards nucleophilic aromatic substitution (SNAr).[7]
Caption: Key reactive sites on the scaffold.
-
Selective Substitution: Studies on analogous scaffolds, such as 5,7-dichloropyrido[4,3-d]pyrimidine, have shown that the chlorine at the C5 position can be selectively targeted for substitution over the C7 position under controlled conditions.[3] This regioselectivity is critical for building molecular complexity in a planned, stepwise manner.
-
Nucleophilic Aromatic Substitution (SNAr): The C5-Cl and C7-Cl bonds are excellent leaving groups for reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This is the primary method for introducing diverse side chains to build a compound library.
-
Palladium-Catalyzed Cross-Coupling: These positions are also amenable to modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the formation of carbon-carbon and carbon-nitrogen bonds, dramatically expanding the accessible chemical space.
-
N-Alkylation: The lactam nitrogen (N3) can be deprotonated with a suitable base and subsequently alkylated or arylated, providing another vector for structural modification.
Anticipated Spectroscopic Characteristics
-
¹H NMR: The spectrum would be simple, showing two distinct signals in the aromatic region (likely doublets, ~7-9 ppm) corresponding to the two protons on the pyridine ring. A broad singlet at a lower field would correspond to the N-H proton of the lactam, which would be exchangeable with D₂O.
-
¹³C NMR: Key signals would include the carbonyl carbon (~160-170 ppm), two distinct carbons directly attached to chlorine atoms (~140-160 ppm), and the remaining aromatic carbons.
-
Infrared (IR) Spectroscopy: A strong absorption band would be observed for the C=O stretch of the lactam (~1650-1690 cm⁻¹). Another characteristic band for the N-H stretch would appear around 3100-3300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would be highly characteristic due to the presence of two chlorine atoms. The molecular ion peak (M⁺) would be accompanied by prominent M+2 and M+4 peaks in an approximate ratio of 100:65:10, which is the classic isotopic signature for a dichloro-substituted compound.
Role in Drug Discovery and Medicinal Chemistry
The true value of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is as a strategic starting material for creating libraries of molecules aimed at specific biological targets.
A Scaffold for Kinase Inhibitors
The broader class of pyridopyrimidines and related heterocycles are exceptionally well-represented in kinase inhibitor drug discovery.[1] This is due to their ability to form key hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases.[8]
-
Notable Examples: The FDA-approved drug Palbociclib, a CDK4/6 inhibitor for breast cancer, is based on a pyrido[2,3-d]pyrimidin-7-one core.[1] Numerous other compounds from this class have been developed as potent and selective inhibitors of kinases like TTK and Mps1, which are critical for cell cycle regulation and are often overexpressed in cancers.[8][9]
Caption: Workflow from scaffold to lead compound in drug discovery.
The 5,7-dichloro intermediate is an ideal starting point for a kinase inhibitor program. The two chlorine atoms serve as versatile handles to systematically introduce a variety of chemical groups (R1 and R2). This allows chemists to:
-
Probe the Hinge Region: One side of the molecule can be functionalized with groups designed to form hydrogen bonds with the kinase hinge.
-
Explore Specificity Pockets: The other side can be modified to fit into hydrophobic or allosteric pockets, which is crucial for achieving selectivity for the target kinase over other kinases in the human kinome.
Other Potential Therapeutic Applications
Beyond kinase inhibition, related pyridazine and pyridopyrimidine structures have shown promise in other therapeutic areas, suggesting broader potential for derivatives of this scaffold:
-
PARP Inhibition: The pyridazine moiety is found in inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key target in oncology for tumors with deficiencies in DNA repair mechanisms.[7]
-
CXCR2 Antagonism: A pyrido[3,4-d]pyrimidine analog was identified as an antagonist for the CXCR2 chemokine receptor, a target for a range of inflammatory and autoimmune diseases.[4]
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. However, based on the known hazards of related chlorinated heterocyclic compounds and potential precursors like 4-amino-3,5-dichloropyridine, prudent laboratory practices are essential.[6][10]
-
Assumed Hazards: The compound should be treated as harmful if swallowed and as a potential skin, eye, and respiratory tract irritant .[6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Avoid creating dust. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is more than just a chemical compound; it is a strategic tool for medicinal chemistry. Its stable, privileged core provides a robust framework, while its two differentially reactive chlorine atoms offer chemists precise control for building molecular diversity. Its strong precedent in the development of kinase inhibitors, coupled with the broader therapeutic potential of the pyridopyridazine family, establishes this molecule as a high-value scaffold for the discovery and development of next-generation targeted therapies.
References
-
Jang, M. Y., De Jonghe, S., Gao, L. J., & Herdewijn, P. (2007). Regioselective Cross-Coupling Reactions and Nucleophilic Aromatic Substitutions on a 5,7-Dichloropyrido[4,3-d]pyrimidine Scaffold. ChemInform. Available at: [Link]
-
Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). Computational and Mathematical Methods in Medicine. Available at: [Link]
-
Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. (2008). European Journal of Organic Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available at: [Link]
-
El-Sayed, M. A. A., & Abdel-Hamide, S. G. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
PubChem. (n.d.). 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Pyrido[3,4-d]pyridazin-1,4-dion, 8-Amino-5-chlor-2,3-dihydro-7-phenyl-, Natriumsalz. National Center for Biotechnology Information. Available at: [Link]
-
Wang, Z., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ghorab, M. M., et al. (1998). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Pharmazie. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Synthesis of pyrido-annelated[3][7][8][11]tetrazines,[3][8][11]triazepine, and[3][7][8][11]tetrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports. Available at: [Link]
-
Van Hoof, M., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. ResearchGate. Available at: [Link]
-
Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. IUCrData. Available at: [Link]
-
ResearchGate. (2018). 4,7-Dichloro[3][7][8]oxadiazolo[3,4-d]pyridazine 1-oxide. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one | C7H3Cl2N3O | CID 88768920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrido[3,4-d]pyridazin-1,4-dion, 8-Amino-5-chlor-2,3-dihydro-7-phenyl-, Natriumsalz | C13H8ClN4NaO2 | CID 78243715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
